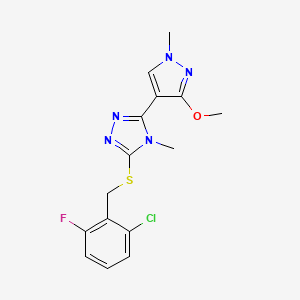
3-((2-chloro-6-fluorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2-chloro-6-fluorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C15H15ClFN5OS and its molecular weight is 367.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-((2-chloro-6-fluorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole (CAS Number: 1013775-65-9) is a novel organic molecule belonging to the triazole family. Its unique structural features, including a thioether group and a pyrazole moiety, suggest potential biological activities that warrant detailed investigation.
Chemical Structure and Properties
The molecular formula of the compound is C17H19ClFN5O2S with a molecular weight of 411.9 g/mol. It features a triazole ring that is substituted with a thioether and pyrazole groups, enhancing its chemical reactivity and potential pharmacological properties. The presence of halogen substituents, such as chlorine and fluorine, may also play a crucial role in its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to the target compound have demonstrated significant cytotoxic effects against various cancer cell lines. The pyrazole moiety has been identified as essential for cytotoxic activity, with derivatives exhibiting IC50 values in the low micromolar range. Specifically, compounds with similar structures showed IC50 values ranging from 1.82 to 5.55 μM against cancer cell lines such as HCT-116 and MCF-7, outperforming standard chemotherapeutic agents like doxorubicin .
| Compound | Cell Line Tested | IC50 (μM) | Reference |
|---|---|---|---|
| Compound 10c | HCT-116 | 1.82 | |
| Compound 10c | MCF-7 | 2.86 | |
| Doxorubicin | HCT-116 | 5.23 |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar triazole derivatives have exhibited activity against various bacterial strains, including Gram-positive and Gram-negative organisms. The presence of the thioether group may enhance interaction with microbial enzymes or cell membranes, leading to increased efficacy .
Structure-Activity Relationship (SAR)
The biological activity of triazoles is often linked to their structural components. The thioether linkage and the specific halogenated aromatic groups are believed to enhance lipophilicity and biological activity. A structure–activity relationship analysis indicates that modifications in the pyrazole and triazole moieties significantly influence their pharmacological profiles .
Case Studies
In one study focusing on pyrazoline derivatives, compounds similar to the target exhibited strong anti-proliferative effects against multiple cancer cell lines, confirming the importance of substituents on the pyrazole ring for enhancing anticancer activity . Another investigation evaluated the antimicrobial properties of thiazole derivatives, revealing significant activity against resistant bacterial strains, which could be extrapolated to predict similar efficacy for the target compound based on its structural similarities .
Propriétés
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFN5OS/c1-21-7-9(14(20-21)23-3)13-18-19-15(22(13)2)24-8-10-11(16)5-4-6-12(10)17/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDQLZJMCDNVLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














